Ferric sodium ferrocyanide, commonly known as sodium ferrocyanide, is a coordination compound with the formula . This compound is a yellow crystalline solid, often referred to as yellow prussiate of soda. It is soluble in water and has low toxicity compared to other cyanide compounds due to the stable nature of its cyanide ligands, which do not readily release free cyanide ions. The compound is primarily composed of sodium, iron, and cyanide ions, forming a complex that exhibits unique properties and reactivity .
These reactions highlight the compound's versatility and its ability to form various derivatives .
Ferric sodium ferrocyanide can be synthesized through several methods:
These methods emphasize the compound's synthetic accessibility in industrial applications .
Ferric sodium ferrocyanide has a variety of applications across different fields:
Research into the interactions of ferric sodium ferrocyanide with other substances has revealed its potential for ion exchange and chelation. It can form complexes with various metal ions, which can influence their solubility and bioavailability. Studies indicate that it may also interact with biological systems through mechanisms involving metal ion transport or detoxification .
Ferric sodium ferrocyanide shares similarities with several other coordination compounds. Here are some comparable compounds:
Compound Name | Formula | Key Characteristics |
---|---|---|
Potassium Ferrocyanide | Similar structure; forms Prussian blue upon reaction. | |
Ferric Ferrocyanide | Known as Prussian blue; used as a pigment. | |
Calcium Ferrocyanide | Precursor for synthesizing ferric sodium ferrocyanide. | |
Copper Ferrocyanide | Exhibits different solubility properties compared to ferric sodium ferrocyanide. |
Ferric sodium ferrocyanide is unique due to its low toxicity relative to other cyanides and its stability in various environments. Its ability to form stable complexes makes it valuable in both industrial applications and analytical chemistry .
Ferric sodium ferrocyanide represents a complex coordination compound that exhibits unique structural characteristics arising from the combination of ferric ions with ferrocyanide complexes and sodium cations [1]. This compound demonstrates the intricate interplay between different iron oxidation states within a single crystalline framework, making it an important subject for understanding mixed-valence coordination chemistry [2].
The molecular formula of ferric sodium ferrocyanide is documented as sodium iron(2+) iron(3+) hexacyanide with the chemical formula C₆Fe₂N₆Na [1]. The compound exhibits a molecular weight of 290.784 grams per mole, as established through computational analysis [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as sodium iron(2+) iron(3+) hexacyanide, reflecting the presence of both divalent and trivalent iron centers [2].
The stoichiometric composition reveals the presence of six cyanide groups, two iron atoms in different oxidation states, and one sodium cation per formula unit [1]. The compound contains iron in both +2 and +3 oxidation states, with the ferrous iron coordinated within the hexacyanoferrate complex and the ferric iron occupying external lattice positions [3]. This dual oxidation state arrangement contributes to the compound's unique electronic and structural properties [3].
Table 1: Molecular Composition and Physical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆Fe₂N₆Na | [1] |
Molecular Weight | 290.784 g/mol | [1] |
Iron Oxidation States | +2, +3 | [3] |
Cyanide Groups | 6 per formula unit | [1] |
Sodium Content | 1 per formula unit | [1] |
Stereochemistry | Achiral | [1] |
The structural analysis indicates that the compound exists as an achiral molecule with zero defined stereocenters and no optical activity [1]. The charge distribution remains neutral overall, with the positive charges from the metal centers balanced by the negative charges from the cyanide ligands [1].
Ferric sodium ferrocyanide crystallizes in a cubic lattice structure characteristic of Prussian blue analogues [4]. The crystal structure features alternating ferric and ferrous iron centers occupying face-centered cubic lattice positions [5]. The cubic framework exhibits the space group Fm3m, which is commonly observed in hexacyanoferrate compounds [6].
The unit cell parameters for related ferric ferrocyanide structures indicate a lattice constant of approximately 10.1 Angstroms, consistent with the cubic symmetry of the framework [6]. The crystallographic analysis reveals that the iron centers adopt octahedral coordination environments within the cyanide-bridged network [4].
Table 2: Crystallographic Parameters
Parameter | Value | Reference |
---|---|---|
Crystal System | Cubic | [4] |
Space Group | Fm3m | [6] |
Lattice Parameter | ~10.1 Å | [6] |
Coordination Environment | Octahedral | [4] |
Structure Type | Face-centered cubic | [5] |
The crystal structure exhibits polymorphic variations depending on synthesis conditions and hydration levels [7]. The cubic phase represents the most thermodynamically stable form under ambient conditions [7]. Structural refinement studies have demonstrated that the coordination framework remains robust across different preparation methods [8].
The coordination geometry of ferric sodium ferrocyanide centers around octahedral arrangements of both iron centers [9]. The ferrous iron within the hexacyanoferrate complex adopts perfect octahedral geometry with six cyanide ligands coordinated through carbon atoms [9]. Each cyanide ligand forms linear iron-carbon-nitrogen bonds with bond angles approaching 180 degrees [9].
The iron-carbon bond lengths in the ferrocyanide complex measure approximately 1.91 Angstroms, while the carbon-nitrogen bond distances are approximately 1.17 Angstroms [10]. These bond lengths reflect the strong field nature of cyanide ligands and the resulting low-spin electronic configuration of the iron centers [9].
Table 3: Coordination Geometry Parameters
Bond Type | Bond Length (Å) | Coordination Number | Reference |
---|---|---|---|
Iron-Carbon | 1.91 | 6 | [10] |
Carbon-Nitrogen | 1.17 | - | [10] |
Iron Coordination | Octahedral | 6 | [9] |
Bond Angles | ~180° | - | [9] |
The ferric iron centers in the extended structure coordinate to nitrogen atoms of the cyanide bridges, creating a three-dimensional network . This bridging arrangement results in alternating ferrous and ferric iron centers connected through cyanide ligands [3]. The octahedral symmetry designation follows the Oh point group, characteristic of regular octahedral complexes [9].
The electronic configuration of the iron centers reflects the influence of the strong cyanide field [9]. The ferrous iron exhibits a low-spin d⁶ configuration, while the ferric iron adopts a low-spin d⁵ arrangement [9]. This electronic structure contributes to the stability and unique properties of the coordination framework [9].
Ferric sodium ferrocyanide can exist in multiple hydration states, with the most common being the anhydrous form and various hydrated polymorphs [12]. The sodium ferrocyanide component can incorporate water molecules in its crystal lattice, leading to compounds such as the decahydrate form Na₄Fe(CN)₆·10H₂O [13].
The dehydration process occurs in stages, with initial water loss beginning around 50-60 degrees Celsius [14]. Complete dehydration to the anhydrous form occurs at approximately 81.5 degrees Celsius [15]. The dehydration process affects the crystal structure and can lead to phase transitions between different polymorphic forms [15].
Table 4: Hydration States and Thermal Properties
Hydration State | Formula | Dehydration Temperature | Reference |
---|---|---|---|
Anhydrous | Na₄Fe(CN)₆ | - | [16] |
Decahydrate | Na₄Fe(CN)₆·10H₂O | 81.5°C | [15] |
Partial Hydrates | Variable | 50-60°C | [14] |
Water Content | 10 molecules max | Variable | [17] |
The polymorphic forms include cubic, monoclinic, and tetragonal structures depending on synthesis conditions and thermal treatment [18]. The cubic form represents the most stable polymorph under standard conditions [7]. The monoclinic form can arise under specific synthesis conditions or upon partial dehydration [18].
The structural transitions between polymorphic forms involve changes in the coordination environment and lattice parameters [7]. These transitions can be reversible under appropriate conditions, allowing for controlled modification of the material properties [18]. The water content significantly influences the stability and electronic properties of the different polymorphic forms [17].